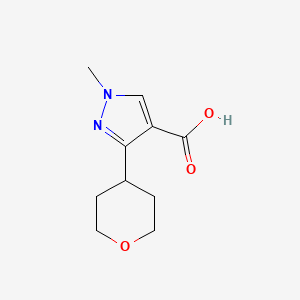

1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid

Description

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a methyl group at the 1-position, a tetrahydropyran (oxan-4-yl) substituent at the 3-position, and a carboxylic acid moiety at the 4-position of the pyrazole ring. The tetrahydropyran group introduces steric bulk and electron-donating properties, which may influence solubility, reactivity, and biological interactions compared to other substituents .

Properties

IUPAC Name |

1-methyl-3-(oxan-4-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-12-6-8(10(13)14)9(11-12)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJMXWPMPORTEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2CCOCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(oxan-4-yl)-1H-pyrazole with a carboxylating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, often leading to the formation of simpler carboxylic acids and pyrazole derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Pyrazole derivatives vary significantly based on substituent type and position. Key comparisons include:

Key Insights :

- The trifluoromethyl group enhances metabolic stability and lipophilicity, making it common in agrochemicals .

- Positional isomers (e.g., COOH at 3 vs. 4) alter hydrogen-bonding capacity and intermolecular interactions .

Key Insights :

- Higher melting points in trifluoromethyl derivatives (203°C) suggest stronger crystal packing vs. oxan-4-yl analogues .

- HBTU/DIPEA-mediated coupling is a common method for pyrazole carboxamide synthesis .

Key Insights :

Biological Activity

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has attracted attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antifungal, and antibacterial activities. This article summarizes the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive understanding.

The chemical formula for this compound is with a molecular weight of 210.23 g/mol. Its structure includes a pyrazole ring substituted with a methyl group and an oxane moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 1-methyl-3-(oxan-4-yl)pyrazole-4-carboxylic acid |

| Appearance | Powder |

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study involving various pyrazole compounds demonstrated effective inhibition of cancer cell proliferation in vitro. Specifically, compounds with similar structures have been shown to induce apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity and causing cell cycle arrest in the G2/M phase at micromolar concentrations .

Table 1: Cytotoxicity of Pyrazole Derivatives on MDA-MB-231 Cells

| Compound | IC50 (μM) | Apoptosis Induction | Cell Cycle Arrest (G2/M) |

|---|---|---|---|

| 7d | 1.0 | Yes | Yes |

| 7h | 2.5 | Yes | Yes |

| 10c | 5.0 | Yes | Yes |

Antifungal Activity

In addition to anticancer effects, derivatives of pyrazole have shown promising antifungal activities. A series of related compounds were evaluated against phytopathogenic fungi, revealing that some exhibited moderate to excellent inhibition of fungal mycelial growth . The structure-activity relationship (SAR) studies indicated that certain modifications enhance antifungal efficacy.

Table 2: Antifungal Activity Against Phytopathogenic Fungi

| Compound | Fungal Strain Tested | Activity Level |

|---|---|---|

| 9m | Fusarium spp. | High |

| 9c | Alternaria spp. | Moderate |

| Control | Boscalid | Reference |

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various biological targets. For instance, compounds containing the pyrazole scaffold have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as topoisomerase II and EGFR . Additionally, molecular docking studies suggest that these compounds can form hydrogen bonds with critical residues in target proteins, enhancing their inhibitory effects .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical and experimental settings:

- Breast Cancer Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on MDA-MB-231 cells, demonstrating significant apoptosis induction and cell cycle arrest at specific concentrations .

- Fungal Inhibition Study : Another study focused on the antifungal properties of pyrazole derivatives against multiple fungal strains, showing that modifications in the structure significantly impacted their antifungal potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid, and how can structural purity be ensured?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the pyrazole core. For regioselective substitution at the 3-position, oxan-4-yl groups can be introduced via nucleophilic reactions (e.g., using oxane-4-yl halides) under basic conditions (K₂CO₃ or Et₃N) . Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography ensures structural integrity. Purity validation requires HPLC (≥95%) and corroboration with spectral data (¹H/¹³C NMR, HRMS) .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

- Methodological Answer : X-ray crystallography resolves stereochemistry, particularly for oxan-4-yl substituents, which may adopt chair conformations in the tetrahydropyran ring . Electronic properties are assessed via IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for the carboxylic acid group) and computational methods (DFT calculations for HOMO-LUMO gaps) .

Q. What preliminary biological screening strategies are suitable for this compound?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT against HepG2 or HeLa cell lines) to evaluate anticancer potential, referencing protocols for structurally related pyrazole derivatives . Dose-response curves (1–100 μM) and IC₅₀ calculations identify bioactive concentrations. Parallel antimicrobial screening (MIC assays) against Gram-positive/negative bacteria expands scope .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

- Methodological Answer : Catalytic methods (e.g., Pd-mediated coupling for pyrazole functionalization) improve efficiency. Solvent optimization (DMF vs. THF) and microwave-assisted synthesis reduce reaction times. For example, azide-alkyne cycloadditions (Click chemistry) achieve >80% yields when using Cu(I) catalysts . Post-reaction workup with acid-base extraction minimizes byproducts .

Q. What role does the oxan-4-yl group play in modulating bioactivity compared to other substituents?

- Methodological Answer : Comparative studies with analogs (e.g., 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) reveal that oxan-4-yl enhances solubility and metabolic stability due to its oxygen-rich, non-planar structure. In vitro ADME assays (e.g., microsomal stability) show oxan-4-yl derivatives exhibit longer half-lives than alkyl-substituted counterparts .

Q. How should researchers address contradictions in reported spectral data for pyrazole-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) may arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. Standardize conditions (deuterated solvents, 400 MHz+ instruments) and cross-validate with computational NMR predictors (e.g., ACD/Labs) .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding affinities for enzymes like COX-2 or kinases. Fluorescence polarization assays quantify inhibition constants (Kᵢ). For example, pyrazole-carboxylic acids often act as ATP-competitive inhibitors in kinase assays .

Q. How does regiochemistry (e.g., 3- vs. 4-substitution) impact physicochemical properties?

- Methodological Answer : Substituent position alters logP (measured via shake-flask method) and pKa (determined by potentiometric titration). 3-Substituted derivatives (e.g., oxan-4-yl at C3) show higher membrane permeability (Caco-2 assays) than 4-substituted isomers, critical for CNS-targeted drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.